(3-Thienylsulfanyl)acetic acid
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Overview
Description
2-(Thiophen-3-ylthio)acetic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-ylthio)acetic acid typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This process generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the polymerization of methyl 2-(thiophen-3-yl)acetate using oxidative coupling polymerization in chloroform with ferric chloride as a catalyst .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions. For instance, the commercial synthesis of thiophene itself is carried out by cyclization of butane, butadiene, or butenes with sulfur .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-3-ylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and acetic acid are used for nitration, while bromine in acetic acid is used for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: 2-nitrothiophene, 2,5-dinitrothiophene, and various brominated thiophenes
Scientific Research Applications
2-(Thiophen-3-ylthio)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which can modify its chemical structure and activity .
Comparison with Similar Compounds
Thiophene: A simpler analog with a similar five-membered ring structure.
2-Thiophenecarboxylic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.
3-Thiophenecarboxylic acid: Similar to 2-thiophenecarboxylic acid but with the carboxylic acid group at the 3-position.
Uniqueness: 2-(Thiophen-3-ylthio)acetic acid is unique due to the presence of both a thiophene ring and a thioether linkage, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives .
Properties
CAS No. |
6267-14-7 |
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Molecular Formula |
C6H6O2S2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
2-thiophen-3-ylsulfanylacetic acid |
InChI |
InChI=1S/C6H6O2S2/c7-6(8)4-10-5-1-2-9-3-5/h1-3H,4H2,(H,7,8) |
InChI Key |
ATHLFBNYRZPOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1SCC(=O)O |
Origin of Product |
United States |
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